4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and an oxadiazole moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the oxadiazole moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline
- 5-(3,5-dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole
- 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]proline
Uniqueness
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to its unique combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct properties and potential benefits compared to similar compounds.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-15-12-16(2)14-27(13-15)33(29,30)18-10-8-17(9-11-18)21(28)24-23-26-25-22(32-23)19-6-4-5-7-20(19)31-3/h4-11,15-16H,12-14H2,1-3H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDNYSJRVHYUIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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